REACTION_CXSMILES
|
[CH2:1]([N:8]([CH2:12][C:13]([CH3:15])=[CH2:14])[CH2:9][CH2:10][OH:11])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C([O-])(=O)C.[OH-].[Na+].[BH4-].[Na+]>O.C1COCC1.[Hg]>[CH2:1]([N:8]1[CH2:9][CH2:10][O:11][C:13]([CH3:15])([CH3:14])[CH2:12]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3,4.5|
|
Name
|
|
Quantity
|
13 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N(CCO)CC(=C)C
|
Name
|
|
Quantity
|
20.7 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-]
|
Name
|
|
Quantity
|
45 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
45 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Hg]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
2.72 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After 19 h
|
Duration
|
19 h
|
Type
|
CUSTOM
|
Details
|
decant the mixture away from the metallic mercury
|
Type
|
ADDITION
|
Details
|
add to a separatory funnel with tert-butyl methyl ether (250 mL)
|
Type
|
CUSTOM
|
Details
|
Separate the organic solution
|
Type
|
WASH
|
Details
|
wash with water (250 mL)
|
Type
|
FILTRATION
|
Details
|
filter through a silica plug
|
Type
|
CONCENTRATION
|
Details
|
concentrate
|
Type
|
CUSTOM
|
Details
|
Purify the residue by flash chromatography
|
Type
|
CUSTOM
|
Details
|
Collect
|
Type
|
CONCENTRATION
|
Details
|
concentrate the fractions
|
Type
|
ADDITION
|
Details
|
containing product
|
Type
|
DISSOLUTION
|
Details
|
then dissolve the residue in hexanes (100 mL)
|
Type
|
FILTRATION
|
Details
|
Filter the solution through Celite®
|
Type
|
CUSTOM
|
Details
|
to remove metallic mercury
|
Type
|
CONCENTRATION
|
Details
|
concentrate the filtrate
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1CC(OCC1)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.01 g | |
YIELD: PERCENTYIELD | 54% | |
YIELD: CALCULATEDPERCENTYIELD | 54% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |